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Compound of Interest

Compound Name: 3-Formyl-4-nitrobenzoic acid

Cat. No.: B7978509

Get Quote

Introduction & Application Scope
3-Formyl-4-nitrobenzoic acid (CAS: 1092931-93-5) is a bifunctional scaffold featuring an

electron-withdrawing nitro group ortho to a reactive aldehyde and para to a carboxylic acid.

This specific substitution pattern dictates its primary applications:

Photocleavable Linkers: The ortho-nitrobenzaldehyde moiety is the structural basis for UV-

labile protecting groups used in solid-phase peptide synthesis (SPPS) and drug delivery.

Bioactive Scaffolds: Condensation of the aldehyde with amines yields Schiff bases (imines)

with documented antimicrobial and anticancer activity.

This guide compares the parent acid with its two most common derivative classes: Methyl

Esters (synthetic precursors) and Schiff Bases (functional derivatives).

Structural & Functional Analysis
The chemical behavior of this compound is governed by the interplay between the nitro group

and the aldehyde.
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Key Functional Groups

Moiety Position
Spectroscopic
Signature (Key
Marker)

Reactivity Role

Aldehyde (-CHO) C-3

NMR: ~10.4 ppm

(s)IR: ~1700 cm⁻¹

(C=O)

Electrophile for Schiff

base formation;

Precursor to

photocleavable

alcohols.[1]

Nitro (-NO₂) C-4
IR: 1530/1350 cm⁻¹

(Asym/Sym stretch)

Electron-withdrawing;

Facilitates

photocleavage

(Norrish Type II

mechanism).

Carboxylic Acid (-

COOH)
C-1

NMR: ~13.0 ppm

(broad)IR: 2500–3300

cm⁻¹ (O-H broad)

Anchoring site for

peptides or solubility

enhancement.

Diagram: Synthetic Relationships
The following diagram illustrates the conversion of the ester precursor to the acid and

subsequent derivatization.
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Figure 1: Synthetic pathway connecting the precursor ester to the target acid and its functional

derivatives.[1][2][3][4]
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Comparative Spectroscopic Data
Differentiation between the parent acid, its ester precursor, and Schiff base derivatives is

critical during synthesis monitoring.

A. Infrared (FT-IR) Spectroscopy
The carbonyl region (1650–1750 cm⁻¹) is the primary diagnostic zone.

Vibration Mode
3-Formyl-4-
nitrobenzoic Acid

Methyl Ester
Precursor

Schiff Base
Derivative

O-H Stretch (Acid)
2500–3300 cm⁻¹

(Broad)
Absent

2500–3300 cm⁻¹

(Retained)

C=O (Aldehyde) 1695–1705 cm⁻¹ 1700–1710 cm⁻¹ Absent (Converted)

C=O (Acid/Ester) 1680–1690 cm⁻¹
1720–1730 cm⁻¹

(Ester)
1680–1690 cm⁻¹

C=N (Imine) Absent Absent
1610–1630 cm⁻¹

(Sharp)

NO₂ (Asym/Sym) 1535 / 1350 cm⁻¹ 1530 / 1350 cm⁻¹ 1525 / 1345 cm⁻¹

Diagnostic Tip: The disappearance of the aldehyde C=O peak (~1700 cm⁻¹) and the

appearance of the C=N peak (~1620 cm⁻¹) confirms successful Schiff base formation.

B. Proton NMR (¹H NMR)
Chemical shifts (δ) in DMSO-d₆ provide definitive structural proof.
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Proton
Environment

3-Formyl-4-
nitrobenzoic Acid

Methyl Ester
Derivative

Schiff Base
(Azomethine)

-CHO (Aldehyde) δ 10.3–10.5 (s) δ 10.4 (s) Absent

-CH=N- (Imine) Absent Absent δ 8.4–8.8 (s)

-COOH (Acid) δ 13.0–14.0 (br s) Absent δ 13.0–14.0 (br s)

-OCH₃ (Methyl) Absent δ 3.90 (s) Absent

Aromatic (Ar-H) δ 8.0–8.5 (m, 3H) δ 8.1–8.6 (m, 3H) δ 7.8–8.4 (m, Multi)

Experimental Protocols
Protocol A: Synthesis of 3-Formyl-4-nitrobenzoic Acid
Objective: Hydrolysis of the methyl ester precursor. Source: Adapted from RSC Supplementary

Information [1].

Reagents: Suspend Methyl 3-formyl-4-nitrobenzoate (3.35 mmol, ~0.70 g) in Water (5 mL).

Catalysis: Slowly add Conc. H₂SO₄ (0.5 mL) to the suspension.

Reaction: Heat the mixture to 100°C with stirring for 24 hours.

Note: The ester is initially insoluble but will dissolve/react over time.

Work-up: Cool the reaction to room temperature. A precipitate should form.[2]

Isolation: Filter the solid precipitate.

Purification: Wash the filter cake thoroughly with cold water (3 x 10 mL) to remove residual

acid catalyst. Dry under vacuum.[2]

Yield: Expect ~90% yield as a white/pale yellow solid.

Protocol B: General Schiff Base Derivatization
Objective: Condensation with a primary amine (e.g., Aniline derivatives).
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Dissolution: Dissolve 3-Formyl-4-nitrobenzoic acid (1.0 eq) in Absolute Ethanol (10 mL/g).

Addition: Add the primary amine (1.0–1.1 eq).

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH

9:1).

Endpoint: Disappearance of the aldehyde spot.

Crystallization: Cool the mixture. The Schiff base often precipitates upon cooling. If not,

reduce volume by 50% on a rotary evaporator and cool to 4°C.

Characterization: Confirm via IR (presence of 1620 cm⁻¹ C=N).

Performance Comparison

Feature
3-Formyl-4-
nitrobenzoic Acid
(Parent)

Schiff Base
Derivatives

Methyl Ester
Precursor

Solubility (Water)
Low (pH dependent,

soluble > pH 7)
Very Low Insoluble

Solubility (Org)
Soluble in DMSO,

MeOH, DMF

Soluble in DMSO,

CHCl₃

Soluble in DCM,

EtOAc

Photostability
Light Sensitive (Ortho-

nitro effect)

Variable (Depends on

amine)
Light Sensitive

Bioactivity
Minimal (Scaffold

only)

High

(Antimicrobial/Cytotoxi

c)

Minimal

Stability
Susceptible to

oxidation (to di-acid)

Susceptible to

hydrolysis (Acidic pH)
Stable

Mechanism of Action (Photocleavage)
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The ortho-nitrobenzaldehyde moiety allows this molecule to function as a photocage. Upon UV

irradiation (~365 nm), the nitro group abstracts a hydrogen from the benzylic position (in

reduced alcohol forms) or rearranges, leading to cleavage of the linker. This makes the Acid

form valuable for designing "Command-and-Control" drug delivery systems where the drug is

released only at the target site upon light activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents
[patents.google.com]

2. rsc.org [rsc.org]

3. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google
Patents [patents.google.com]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Comparison Guide: 3-Formyl-4-
nitrobenzoic Acid and Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7978509/docs#spectroscopic-comparison-guide-3-
formyl-4-nitrobenzoic-acid-and-derivatives]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b7978509/docs?utm_src=pdf-body#spectroscopic-comparison-guide-3-formyl-4-nitrobenzoic-acid-and-derivatives
https://www.benchchem.com/product/b7978509/docs?utm_src=pdf-body#spectroscopic-comparison-guide-3-formyl-4-nitrobenzoic-acid-and-derivatives
https://www.benchchem.com/product/b7978509?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN102786372A/en
https://patents.google.com/patent/CN102786372A/en
https://www.rsc.org/suppdata/sc/c4/c4sc03775h/c4sc03775h1.pdf
https://patents.google.com/patent/CN105669462A/en
https://patents.google.com/patent/CN105669462A/en
https://www.researchgate.net/figure/Synthesis-of-nitrobenzamide-derivatives-2-3-5-and-6-by-reaction-of-testosterone-1_fig2_298897526
https://www.benchchem.com/product/b7978509/docs#spectroscopic-comparison-guide-3-formyl-4-nitrobenzoic-acid-and-derivatives
https://www.benchchem.com/product/b7978509/docs#spectroscopic-comparison-guide-3-formyl-4-nitrobenzoic-acid-and-derivatives
https://www.benchchem.com/product/b7978509/docs#spectroscopic-comparison-guide-3-formyl-4-nitrobenzoic-acid-and-derivatives
https://www.benchchem.com/product/b7978509/docs#spectroscopic-comparison-guide-3-formyl-4-nitrobenzoic-acid-and-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7978509?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b7978509?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7978509?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

